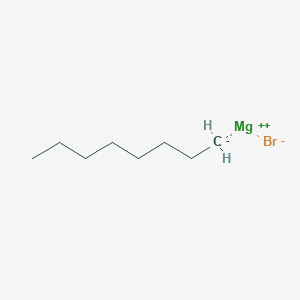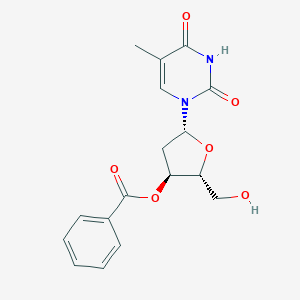
4,4'-Dinitro-2,2'-bipyridine
Descripción general
Descripción
4,4’-Dinitro-2,2’-bipyridine is a chemical compound with the molecular formula C10H6N4O4 . It is used in various chemical reactions and has a molecular weight of 246.18 g/mol .
Molecular Structure Analysis
The molecular structure of 4,4’-Dinitro-2,2’-bipyridine consists of two pyridine rings connected at the 2,2’ positions, with nitro groups attached at the 4,4’ positions . The IUPAC name for this compound is 4-nitro-2-(4-nitropyridin-2-yl)pyridine . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The computed properties of 4,4’-Dinitro-2,2’-bipyridine include a molecular weight of 246.18 g/mol, a XLogP3-AA of 1.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 246.03890469 g/mol, a monoisotopic mass of 246.03890469 g/mol, a topological polar surface area of 117 Ų, a heavy atom count of 18, and a formal charge of 0 .Aplicaciones Científicas De Investigación
Medium and Environment-Responsive Compounds and Materials
Mono- and di-quaternized 4,4′-bipyridine derivatives, including 4,4’-Dinitro-2,2’-bipyridine, are key building blocks for medium- and environment-responsive compounds and materials . These derivatives are often characterized as multifunctional, giving rise to interesting phenomena such as various types of chromism .
Redox Activity and Electrochromic Aptitude
The redox activity and electrochromic aptitude of these 4,4′-bipyridine-based derivatives are exploited in numerous applications . This makes them suitable for use in high-tech applications including molecular motors, machines, and switches .
Supramolecular Chemistry
4,4’-Dinitro-2,2’-bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block . It also acts as a bidentate coordinating ligand, often appearing in covalent organic and metalorganic frameworks .
Biosensors
4,4’-Dinitro-2,2’-bipyridine is used in biosensors to detect nitro compounds . It is synthesized by the reaction of osmium tetroxide with pyridine .
Ligands for Catalysts
Bipyridine and related compounds, including 4,4’-Dinitro-2,2’-bipyridine, are used as ligands for catalysts . They are starting materials or precursors for a variety of valuable substances .
Photosensitizers
4,4’-Dinitro-2,2’-bipyridine is used as a photosensitizer . Photosensitizers are molecules that produce chemical changes upon absorbing light .
Viologens
Viologens are a class of compounds that include 4,4’-Dinitro-2,2’-bipyridine . They are known for their solvatochromic and/or environment-responsive character .
Supramolecular Structures
4,4’-Dinitro-2,2’-bipyridine is extensively used as a fundamental component in various applications, including supramolecular structures . These structures have a wide range of applications in materials science, nanotechnology, and other fields .
Mecanismo De Acción
Target of Action
The primary target of 4,4’-Dinitro-2,2’-bipyridine is the catalytic process of copolymerization of carbon monoxide (CO) and styrene . This compound, featuring electron withdrawing/donating functional groups, is synthesized and employed in this process .
Mode of Action
4,4’-Dinitro-2,2’-bipyridine and its derivatives coordinate with palladium (II) acetate to catalyze the copolymerization of CO and styrene . The enhancement of electron donating and conjugative effects on the bipyridine ligand improves the catalytic activity of the composition and increases the molecular weight of the as-prepared polyketone .
Biochemical Pathways
The compound affects the pathway of copolymerization of CO and styrene . The electron-donating and electron-withdrawing groups on the bipyridine ligand influence the catalyst performance and the molecular weight of the copolymer .
Pharmacokinetics
Its role in the copolymerization process suggests that its bioavailability is primarily determined by its ability to interact with palladium (ii) acetate and influence the catalytic activity .
Result of Action
The action of 4,4’-Dinitro-2,2’-bipyridine results in the copolymerization of CO and styrene , leading to the formation of polyketone . The molecular weight of the polyketone is influenced by the electron donating and conjugative effects on the bipyridine ligand .
Action Environment
The action of 4,4’-Dinitro-2,2’-bipyridine is influenced by the experimental conditions under which the copolymerization process occurs . The presence of palladium (II) acetate and the nature of the electron-donating and electron-withdrawing groups on the bipyridine ligand can affect the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
4-nitro-2-(4-nitropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRVNIRBWWMQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467932 | |
| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18511-72-3 | |
| Record name | 4,4′-Dinitro-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dinitro-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4,4'-Dinitro-2,2'-bipyridine?
A: 4,4'-Dinitro-2,2'-bipyridine (dnbpy) is an organic compound with the molecular formula C10H6N4O4. Its structure consists of two pyridine rings connected by a single bond, with each ring bearing a nitro group (NO2) at the 4 position. The molecule is nearly planar, as revealed by crystallographic studies showing crystallographic Ci symmetry. []
Q2: How does the presence of nitro groups in dnbpy influence its properties?
A: The nitro groups are strong electron-withdrawing groups. This characteristic makes dnbpy a suitable ligand in transition metal complexes by influencing the metal center's electronic properties and enhancing the complex's electron-accepting ability. [, ] This effect is particularly significant in the development of materials with non-linear optical properties. [, ]
Q3: Can you provide an example of how dnbpy is used in the synthesis of other compounds?
A: 4,4'-Dinitro-2,2'-bipyridine serves as a crucial starting material in synthesizing various derivatives. For instance, it can be utilized to create 4,4'-Di(p-aminophenylethynyl)-6,6'-bis[N,N-bis(ethoxycarbonylmethyl)amino methyl]-2,2'-bipyridine, a compound with potential applications in time-resolved fluorescence immunoassays. [] This synthesis involves a multi-step process including hydrolysis, bromination, esterification, and substitution reactions starting from dnbpy. []
Q4: What are the electrochemical properties of 4,4'-Dinitro-2,2'-bipyridine complexes?
A: Platinum complexes containing dnbpy, such as [Pt{4,4′-(NO2)2-bipy}Cl2], exhibit interesting electrochemical behavior. This complex undergoes four consecutive one-electron reductions. Notably, the first two reduction potentials (E1 and E2) are very close, indicating a near-degenerate pair of ligand-based π* orbitals. These properties contribute to the complex's EPR activity upon reduction, making it a subject of interest in electrochemistry and molecular magnetism. []
Q5: Are there any reported synthetic routes for preparing important precursors using 4,4'-Dinitro-2,2'-bipyridine?
A: Yes, researchers have developed efficient synthetic methods to produce key precursors from 4,4'-Dinitro-2,2'-bipyridine. These precursors include compounds like 4,4’-dicarboxy-2,2’-bipyridine, 6,6’-dicarboxy-2,2’-bipyridine acid, 4,4’-dinitro-2,2’-bipyridine-N,N-dioxide, and 6,6’-dicarbothioamide-2,2’-bipyridine. [] These compounds are versatile building blocks for creating a diverse range of 2,2'-bipyridine derivatives with potential applications in various fields. []
Q6: Is there research on alternative synthesis methods for 4,4'-diamino-2,2′-bipyridine utilizing 4,4'-Dinitro-2,2'-bipyridine?
A: Yes, researchers have explored alternative and potentially more efficient synthesis routes for 4,4'-diamino-2,2′-bipyridine using 4,4’-dinitro-2,2′-bipyridine-N,N′-dioxide as a starting material. [] This highlights ongoing efforts to optimize synthetic strategies for important bipyridine derivatives like 4,4'-diamino-2,2′-bipyridine, which finds applications in coordination chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)

